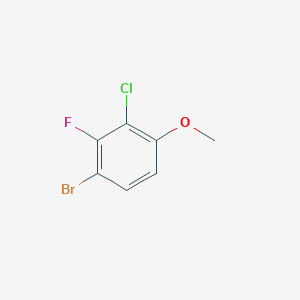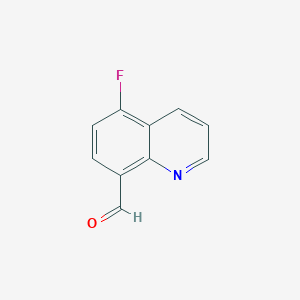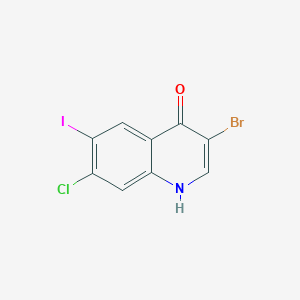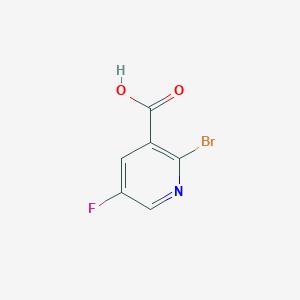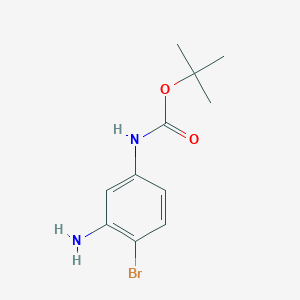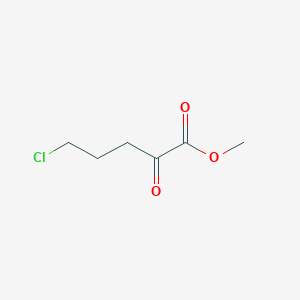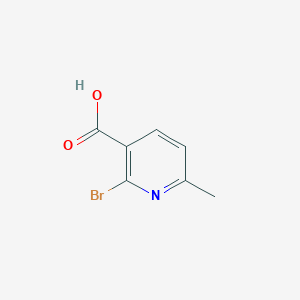![molecular formula C16H18Cl2N4 B1373005 {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine CAS No. 1174173-34-2](/img/structure/B1373005.png)
{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine” is a complex organic molecule. It contains an amino group (-NH2), which is a common functional group in biochemistry, involved in protein structures. The molecule also contains a piperazine ring, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The amino groups might participate in reactions like acylation or alkylation. The piperazine ring could also undergo various transformations .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which is structurally related to {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine, have been synthesized and evaluated for antimicrobial activities. Notably, compounds bearing the chlorophenyl and piperazinyl groups have shown promising antimicrobial properties (Bektaş et al., 2007).
Medicinal Intermediates Synthesis
Research involving the synthesis of 1,4-N,N-substituted piperazines, which are important intermediates in medicinal chemistry, demonstrates the relevance of chlorophenyl piperazines in drug development (Weiliang, 2008).
Antitumor Activity Evaluation
Compounds structurally similar to this compound have been synthesized and investigated for their potential anticancer activities. Specifically, certain derivatives have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Anticancer and Antituberculosis Studies
Further research has demonstrated that certain chlorophenyl piperazine derivatives exhibit significant anticancer and antituberculosis activities. These findings highlight the therapeutic potential of such compounds in treating both cancer and infectious diseases (Mallikarjuna et al., 2014).
Structural and Biological Properties
An extensive study on the structural, electronic, and biological properties of a chlorophenyl piperazin-1-ium compound, closely related to the chemical structure , provides insights into its potential application in drug development, particularly for prostate cancer treatment (Bhat et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to exhibit a broad spectrum of biological activities .
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
4-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4/c17-13-9-11(19)1-3-15(13)21-5-7-22(8-6-21)16-4-2-12(20)10-14(16)18/h1-4,9-10H,5-8,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERNRGNJJZVSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
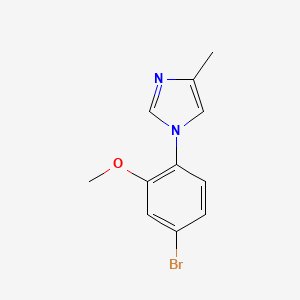

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
